4-iodo-N-(2-methyl-4-nitrophenyl)benzamide
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Overview
Description
4-iodo-N-(2-methyl-4-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11IN2O3 This compound is characterized by the presence of an iodine atom, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-N-(2-methyl-4-nitrophenyl)benzamide typically involves the iodination of N-(2-methyl-4-nitrophenyl)benzamide. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
4-iodo-N-(2-methyl-4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: N-(2-methyl-4-nitrophenyl)benzamide derivatives.
Reduction: 4-amino-N-(2-methylphenyl)benzamide.
Oxidation: 4-iodo-N-(2-methyl-4-carboxyphenyl)benzamide.
Scientific Research Applications
4-iodo-N-(2-methyl-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-iodo-N-(2-methyl-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-4-nitrophenyl)benzamide
- 4-iodo-N-methyl-N-(4-nitrophenyl)benzamide
- N-(4-nitrophenyl)benzamide
Uniqueness
4-iodo-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the presence of both an iodine atom and a nitro group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H11IN2O3 |
---|---|
Molecular Weight |
382.15 g/mol |
IUPAC Name |
4-iodo-N-(2-methyl-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11IN2O3/c1-9-8-12(17(19)20)6-7-13(9)16-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3,(H,16,18) |
InChI Key |
DGKDLGARUMQUIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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